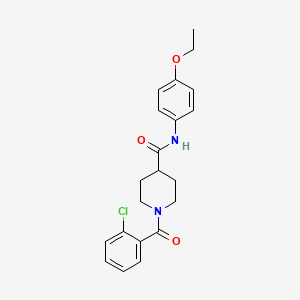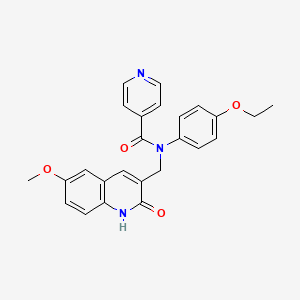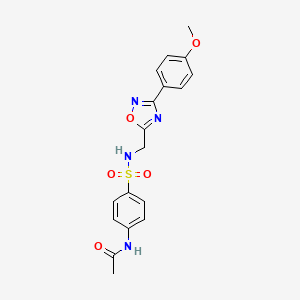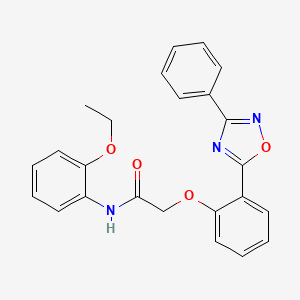
N-(4-acetamidophenyl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Aplicaciones Científicas De Investigación
ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. ACY-1215 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. In neurodegenerative disorders, ACY-1215 has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory conditions, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Mecanismo De Acción
The mechanism of action of ACY-1215 involves the inhibition of N-(4-acetamidophenyl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, a class IIb histone deacetylase that regulates the acetylation of non-histone proteins, such as α-tubulin and heat shock protein 90 (HSP90). By inhibiting N-(4-acetamidophenyl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, ACY-1215 promotes the accumulation of acetylated α-tubulin, which leads to the disruption of microtubule dynamics and cell cycle arrest. ACY-1215 also inhibits the chaperone function of HSP90, which leads to the degradation of client proteins, such as oncoproteins and mutant proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACY-1215 are diverse and depend on the specific disease or condition being studied. In cancer, ACY-1215 has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis and metastasis, and enhance the efficacy of other cancer therapies. In neurodegenerative disorders, ACY-1215 has been shown to improve cognitive function, reduce neuroinflammation, and enhance the clearance of misfolded proteins. In inflammatory conditions, ACY-1215 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration and activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ACY-1215 in lab experiments include its high potency, selectivity, and specificity for N-(4-acetamidophenyl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, as well as its ability to penetrate the blood-brain barrier. ACY-1215 can also be administered orally, which makes it a convenient and cost-effective tool for preclinical studies. However, the limitations of using ACY-1215 in lab experiments include its potential off-target effects, which may affect the interpretation of results, and its limited solubility in aqueous solutions, which may require the use of organic solvents.
Direcciones Futuras
The future directions for ACY-1215 research are diverse and include the development of new formulations that enhance its solubility and bioavailability, the identification of new disease indications, and the optimization of dosing regimens. ACY-1215 may also be combined with other therapies, such as immunotherapy and gene therapy, to enhance their efficacy. Finally, the elucidation of the molecular mechanisms underlying the effects of ACY-1215 may lead to the discovery of new therapeutic targets and the development of novel N-(4-acetamidophenyl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide inhibitors.
Métodos De Síntesis
The synthesis of ACY-1215 involves several steps, including the reaction of 4-acetamidophenol with 2-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine and butyric anhydride. The final product is obtained after purification and characterization using various spectroscopic techniques.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-13(26)22-14-9-11-15(12-10-14)23-18(27)7-4-8-19-24-20(25-28-19)16-5-2-3-6-17(16)21/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRPBZGIBNTMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-N-(4-acetamidophenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7716156.png)





![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)


